molecular formula C27H33ClFNO9 B599495 Haloperidol-1-hydroxy-2/'-D-glucuronide CAS No. 100442-86-2

Haloperidol-1-hydroxy-2/'-D-glucuronide

Número de catálogo: B599495
Número CAS: 100442-86-2
Peso molecular: 570.007
Clave InChI: BMEZYYSQKUDMEQ-UYBBYXDNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Haloperidol-1-hydroxy-2/'-D-glucuronide is a metabolite of the antipsychotic drug Haloperidol. It is formed through the glucuronidation process, where a glucuronic acid molecule is attached to Haloperidol. This compound is significant in the pharmacokinetics and metabolic pathways of Haloperidol, contributing to its excretion and overall pharmacological profile .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Haloperidol-1-hydroxy-2/'-D-glucuronide involves the enzymatic glucuronidation of Haloperidol. This process typically occurs in the liver, where the enzyme uridine diphosphate-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to Haloperidol .

Industrial Production Methods

Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the production of Haloperidol itself involves the chemical synthesis of the parent compound, followed by its metabolic conversion in biological systems .

Análisis De Reacciones Químicas

Types of Reactions

Haloperidol-1-hydroxy-2/'-D-glucuronide primarily undergoes metabolic reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Haloperidol-1-hydroxy-2/'-D-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Its applications include:

Mecanismo De Acción

Haloperidol-1-hydroxy-2/'-D-glucuronide itself does not exert significant pharmacological effects. its parent compound, Haloperidol, acts by nonselectively blocking postsynaptic dopaminergic D2 receptors in the brain. This antagonism reduces the effects of dopamine, which is implicated in conditions like schizophrenia and psychosis.

Comparación Con Compuestos Similares

Similar Compounds

    Haloperidol: The parent compound.

    Reduced Haloperidol: Another metabolite formed through reduction.

    Haloperidol Pyridinium Metabolite: Formed through oxidation.

Uniqueness

Haloperidol-1-hydroxy-2/'-D-glucuronide is unique due to its role in the glucuronidation pathway, which is a major route for the excretion of Haloperidol. This distinguishes it from other metabolites that may undergo different metabolic processes .

Actividad Biológica

Haloperidol-1-hydroxy-2'-D-glucuronide is a significant metabolite of haloperidol, an antipsychotic medication primarily used for treating schizophrenia and acute psychosis. This compound is formed through the process of glucuronidation, which enhances the solubility of haloperidol and facilitates its excretion from the body. Understanding the biological activity of Haloperidol-1-hydroxy-2'-D-glucuronide is crucial for assessing its pharmacokinetics, potential therapeutic effects, and implications in drug interactions.

Metabolic Pathways

Haloperidol undergoes extensive metabolism in the liver, primarily through glucuronidation mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The primary enzymes involved in this metabolic pathway include UGT1A4, UGT1A9, and UGT2B7, with UGT2B6 and UGT2B15 also playing significant roles in forming various glucuronides from haloperidol .

The metabolic pathway can be summarized as follows:

  • Glucuronidation : Haloperidol is converted to Haloperidol-1-hydroxy-2'-D-glucuronide via UGT enzymes.
  • Other Metabolites : Alongside glucuronidation, haloperidol is also metabolized through oxidation and reduction pathways, accounting for approximately 50-60% of its biotransformation .

Pharmacokinetics

The pharmacokinetic profile of Haloperidol-1-hydroxy-2'-D-glucuronide includes:

  • Half-Life : The half-life of haloperidol varies between 14.5 to 36.7 hours after oral administration .
  • Clearance : Plasma clearance ranges from 0.39 to 0.708 L/h/kg following intravenous administration .

The compound's formation and subsequent clearance are essential for understanding its biological activity and therapeutic efficacy.

Biological Activity

Haloperidol-1-hydroxy-2'-D-glucuronide primarily acts as a metabolic product rather than a direct therapeutic agent. However, its biological activity is significant in several contexts:

  • Drug Interactions : The presence of Haloperidol-1-hydroxy-2'-D-glucuronide can influence the metabolism of other drugs due to shared metabolic pathways, particularly affecting patients on multiple medications .
  • Urinalysis : High levels of this metabolite have been detected in urine samples of patients undergoing haloperidol therapy, suggesting its utility in monitoring adherence to treatment .

Study on Glucuronidation Variability

A study investigated the interindividual variability in the glucuronidation of haloperidol using human liver microsomes. It was found that the contributions of different UGT isoforms varied significantly among individuals, impacting both efficacy and adverse reactions to haloperidol treatment .

Impact on Drug Testing

Research indicated that hydrolysis of urine samples containing haloperidol significantly increases the detection rates of free haloperidol when analyzed with mass spectrometry. This finding underscores the importance of considering glucuronidated metabolites in clinical toxicology and drug testing protocols .

Summary Table: Key Characteristics of Haloperidol-1-hydroxy-2'-D-glucuronide

CharacteristicDetails
Chemical Structure Hydroxyl group at 1-position; Glucuronide at 2'-position
Primary Enzymes Involved UGT1A4, UGT1A9, UGT2B7
Metabolic Pathway Glucuronidation
Half-Life 14.5 - 36.7 hours
Plasma Clearance 0.39 - 0.708 L/h/kg
Significance in Drug Testing High detection rates in urine post-hydrolysis

Propiedades

Número CAS

100442-86-2

Fórmula molecular

C27H33ClFNO9

Peso molecular

570.007

Nombre IUPAC

(2S,3S,4S,5R,6S)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26+/m0/s1

Clave InChI

BMEZYYSQKUDMEQ-UYBBYXDNSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.